molecular formula C25H29N3O8 B610792 Serdexmethylphenidate CAS No. 1996626-29-9

Serdexmethylphenidate

Cat. No.: B610792
CAS No.: 1996626-29-9
M. Wt: 499.5 g/mol
InChI Key: UBZPNQRBUOBBLN-PWRODBHTSA-N
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Description

    Serdexmethylphenidate: is a prodrug of , developed by the pharmaceutical company KemPharm (now Zevra Therapeutics).

  • Unlike its parent compound, this compound has a delayed onset of action and a prolonged duration of effects .
  • Preparation Methods

      Synthetic Routes: Serdexmethylphenidate is synthesized from dexmethylphenidate. The exact synthetic route is proprietary, but it involves chemical modifications to enhance its pharmacokinetic properties.

      Industrial Production: Details on industrial-scale production methods are not widely available due to commercial considerations.

  • Chemical Reactions Analysis

      Reactions: Serdexmethylphenidate undergoes typical organic reactions, including , , and .

      Common Reagents and Conditions: Specific reagents and conditions are proprietary, but they likely involve standard organic chemistry techniques.

      Major Products: The primary product of this compound metabolism is , which is the active compound responsible for its therapeutic effects.

  • Scientific Research Applications

  • Mechanism of Action

      Dexmethylphenidate Mechanism: Dexmethylphenidate primarily inhibits the reuptake of and in the brain, leading to increased extracellular levels of these neurotransmitters. This enhanced signaling contributes to improved attention and focus in individuals with ADHD.

  • Comparison with Similar Compounds

      Uniqueness: Serdexmethylphenidate’s uniqueness lies in its prodrug nature, allowing for extended therapeutic effects.

      Similar Compounds: Other related compounds include (racemic mixture), , and .

    Properties

    Attention Deficit Hyperactivity Disorder (ADHD) is an early-onset neurodevelopmental disorder that often extends into adulthood and is characterized by developmentally inappropriate and impaired attention, impulsivity, and motor hyperactivity. Proper diagnosis is hindered by a lack of biological markers (based on symptoms alone), a spectrum of severity, and frequent comorbidities such as autism spectrum disorder, reading disabilities, developmental coordination disorders, and tic disorders. Although the underlying cause(s) is unclear, dopaminergic, noradrenergic, serotonergic, cholinergic, glutaminergic, and opioid neurotransmission likely plays a role. Serdexmethylphenidate is a prodrug of the CNS stimulant [dexmethylphenidate](MPH), a common first-line treatment for ADHD. The main effect of MPH is to increase the extracellular levels of dopamine and norepinephrine, which has numerous potential downstream effects. This occurs mainly due to MPH's ability to inhibit the corresponding dopamine and norepinephrine monoamine transporters. Other studies have suggested additional possible MPH functions, including serotonin 5-HT1A receptor agonism, redistribution of vesicular monoamine transporter-2 (VMAT-2), and either direct or indirect activation of α2-adrenergic receptors. Overall, imaging studies reveal that MPH acts to alter brain activity in relevant regions associated with executive function, emotional regulation, reward processing, and working memory.

    CAS No.

    1996626-29-9

    Molecular Formula

    C25H29N3O8

    Molecular Weight

    499.5 g/mol

    IUPAC Name

    (2S)-3-hydroxy-2-[[1-[[(2R)-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]piperidine-1-carbonyl]oxymethyl]pyridin-1-ium-3-carbonyl]amino]propanoate

    InChI

    InChI=1S/C25H29N3O8/c1-35-24(33)21(17-8-3-2-4-9-17)20-11-5-6-13-28(20)25(34)36-16-27-12-7-10-18(14-27)22(30)26-19(15-29)23(31)32/h2-4,7-10,12,14,19-21,29H,5-6,11,13,15-16H2,1H3,(H-,26,30,31,32)/t19-,20+,21+/m0/s1

    InChI Key

    UBZPNQRBUOBBLN-PWRODBHTSA-N

    Isomeric SMILES

    COC(=O)[C@@H]([C@H]1CCCCN1C(=O)OC[N+]2=CC=CC(=C2)C(=O)N[C@@H](CO)C(=O)[O-])C3=CC=CC=C3

    SMILES

    OC[C@@H](C([O-])=O)NC(C1=C[N+](COC(N2[C@@H]([C@@H](C3=CC=CC=C3)C(OC)=O)CCCC2)=O)=CC=C1)=O

    Canonical SMILES

    COC(=O)C(C1CCCCN1C(=O)OC[N+]2=CC=CC(=C2)C(=O)NC(CO)C(=O)[O-])C3=CC=CC=C3

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    Serdexmethylphenidate

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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